2-(4-Cyclopentylpiperazin-1-yl)butanoic acid

Lipophilicity Membrane permeability Drug-likeness

2-(4‑Cyclopentylpiperazin‑1‑yl)butanoic acid (CAS 1285111‑09‑2) is a chiral piperazine‑alkanoic acid building block with the molecular formula C₁₃H₂₄N₂O₂ and a molecular weight of 240.34 g mol⁻¹. Its structure combines a cyclopentyl‑substituted piperazine ring with a butanoic acid side‑chain that bears a stereogenic centre at the 2‑position.

Molecular Formula C13H24N2O2
Molecular Weight 240.34 g/mol
CAS No. 1285111-09-2
Cat. No. B1467207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Cyclopentylpiperazin-1-yl)butanoic acid
CAS1285111-09-2
Molecular FormulaC13H24N2O2
Molecular Weight240.34 g/mol
Structural Identifiers
SMILESCCC(C(=O)O)N1CCN(CC1)C2CCCC2
InChIInChI=1S/C13H24N2O2/c1-2-12(13(16)17)15-9-7-14(8-10-15)11-5-3-4-6-11/h11-12H,2-10H2,1H3,(H,16,17)
InChIKeyPJTKYGBMHJDTPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Cyclopentylpiperazin-1-yl)butanoic acid CAS 1285111-09-2: Core Identity, Physicochemical Profile and Procurement Baseline


2-(4‑Cyclopentylpiperazin‑1‑yl)butanoic acid (CAS 1285111‑09‑2) is a chiral piperazine‑alkanoic acid building block with the molecular formula C₁₃H₂₄N₂O₂ and a molecular weight of 240.34 g mol⁻¹ [1]. Its structure combines a cyclopentyl‑substituted piperazine ring with a butanoic acid side‑chain that bears a stereogenic centre at the 2‑position. The compound is supplied as a research intermediate with a typical purity of ≥98 % . Its computed partition coefficient (XLogP3 = −0.4) and topological polar surface area (TPSA = 43.8 Ų) position it in a physicochemical space suitable for lead‑optimisation programmes [1].

Why 2-(4-Cyclopentylpiperazin-1-yl)butanoic acid Cannot Be Interchanged with Other N‑Substituted Piperazine Butanoic Acids


Piperazine‑butanoic acid scaffolds are not commodity items; the N‑4 substituent governs lipophilicity, steric profile and, consequently, pharmacodynamic and pharmacokinetic behaviour [1]. Simply swapping the cyclopentyl group for a smaller or more polar substituent alters computed XLogP3 by >2 log units [1] and changes the steric footprint that dictates target‑pocket complementarity. **Note: Direct comparative biological data (e.g., head‑to‑head IC₅₀ or in‑vivo PK) for this specific compound are currently absent from the peer‑reviewed public literature; differentiation therefore rests on quantitative physicochemical comparisons and class‑level structure–activity relationship (SAR) inferences.**

Quantitative Differentiation Evidence for 2-(4-Cyclopentylpiperazin-1-yl)butanoic acid Versus Closest N‑Substituted Analogues


Lipophilicity: XLogP3 Comparison – 2-(4-Cyclopentylpiperazin-1-yl)butanoic acid vs. 2-(4-Acetylpiperazin-1-yl)butanoic acid

The cyclopentyl substituent imparts markedly higher lipophilicity compared with the acetyl‑substituted analogue. The target compound exhibits a computed XLogP3 of −0.4 [1], whereas 2-(4‑acetylpiperazin‑1‑yl)butanoic acid records a LogP of −2.69 . This 2.29‑log‑unit difference corresponds to an ~195‑fold increase in predicted partition coefficient, suggesting substantially greater passive membrane permeability for the cyclopentyl congener.

Lipophilicity Membrane permeability Drug-likeness

Molecular Size and Heavy Atom Count: 2-(4-Cyclopentylpiperazin-1-yl)butanoic acid vs. 2-(4-Methylpiperazin-1-yl)butanoic acid

The cyclopentyl group adds significant steric volume relative to a simple methyl substituent. The target compound has a molecular weight of 240.34 g mol⁻¹ and 17 heavy atoms [1], compared with 186.25 g mol⁻¹ and 13 heavy atoms for 2-(4‑methylpiperazin‑1‑yl)butanoic acid . The extra 4 heavy atoms and ~54 g mol⁻¹ increase reflect the cyclopentyl ring and alter the steric footprint that probes lipophilic pockets.

Molecular weight Steric bulk Fragment-based drug design

Stereochemical Complexity: Chiral Centre at the 2-Position of the Butanoic Acid Side-Chain

The target compound contains a single stereogenic centre at the 2‑carbon of the butanoic acid chain [1]. While the methyl, acetyl and cyclopentyl analogues all share this chiral centre, the steric and electronic environment of the cyclopentyl group can differentially influence enantioselective interactions with biological targets. No enantioselective biological data are publicly available; differentiation is therefore inferred from the principle that bulkier N‑substituents amplify chiral discrimination in diastereomeric transition states.

Chirality Enantioselective synthesis Stereochemical SAR

Evidence‑Based Application Scenarios for 2-(4-Cyclopentylpiperazin-1-yl)butanoic acid in Scientific and Industrial Sourcing Decisions


Lead‑Optimisation Programmes Requiring Enhanced Passive Membrane Permeability

Projects targeting intracellular or CNS‑located proteins where a scaffold with moderate lipophilicity (XLogP3 ≈ −0.4) is desired may prioritise the cyclopentyl analogue over the more polar acetyl derivative (LogP = −2.69) to improve passive diffusion across lipid bilayers [1].

Fragment‑Growing and Diversity‑Oriented Synthesis Libraries

The cyclopentyl‑substituted building block introduces a conformationally semi‑rigid, lipophilic five‑membered ring that is absent in the methyl or acetyl analogues. This makes it a valuable input for fragment‑growing campaigns aimed at filling hydrophobic sub‑pockets that are inaccessible to smaller N‑substituents [2].

Enantioselective Probe Synthesis for Chiral Target Engagement Studies

The single stereogenic centre at the 2‑position of the butanoic acid side‑chain, combined with the steric demand of the cyclopentyl group, creates a scaffold in which enantiomers are expected to show differential target recognition. This compound can serve as a starting material for the synthesis of enantiopure probes to interrogate stereoselective binding in drug‑discovery programmes [3].

Quote Request

Request a Quote for 2-(4-Cyclopentylpiperazin-1-yl)butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.